4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide
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Overview
Description
4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxy group, and a dimethylpent-2-ynamide moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
The synthesis of 4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide can be achieved through various synthetic routes. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
In industrial production, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the compound .
Chemical Reactions Analysis
4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .
In oxidation reactions, the compound can form products such as carboxylic acids and ketones. In reduction reactions, it can be converted into amines and alcohols. Substitution reactions involving halogens or other nucleophiles can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates . In biology and medicine, it is used in the development of pharmaceuticals, such as antidepressants and analgesics . The compound’s unique structure and reactivity make it valuable in the study of molecular interactions and reaction mechanisms.
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals . Its versatility and reactivity make it an important component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its amino and methoxy groups allow it to form hydrogen bonds and other intermolecular interactions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide can be compared with other similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol . These compounds share similar structural features, including amino and methoxy groups, but differ in their specific functional groups and overall reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-amino-N-methoxy-N,4-dimethylpent-2-ynamide |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,9)6-5-7(11)10(3)12-4/h9H2,1-4H3 |
InChI Key |
VKFKZUNCHKPKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=O)N(C)OC)N |
Origin of Product |
United States |
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